N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thienopyrimidine derivative featuring a 3-bromophenyl acetamide moiety and a 4-methoxyphenyl substituent at position 7 of the thieno[3,2-d]pyrimidin-4-one core. This scaffold is of interest due to its structural similarity to bioactive compounds targeting enzymes such as cyclooxygenase-2 (COX-2) and enoyl-acyl carrier protein reductase (InhA) .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3S/c1-28-16-7-5-13(6-8-16)17-11-29-20-19(17)23-12-25(21(20)27)10-18(26)24-15-4-2-3-14(22)9-15/h2-9,11-12H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOPLJNQENHTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thienopyrimidine derivative notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structure incorporates a thieno[3,2-d]pyrimidine core, which is associated with various pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 470.3 g/mol. The presence of bromine and methoxy groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.3 g/mol |
| Core Structure | Thieno[3,2-d]pyrimidine |
Anticancer Potential
Research indicates that derivatives of thieno[3,2-d]pyrimidines, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. Studies have shown that these compounds can inhibit key enzymes involved in tumor growth and proliferation.
Case Studies
- In Vitro Anticancer Activity : A study evaluated the anticancer properties of this compound against a panel of cancer cell lines representing different types of cancer (e.g., leukemia, melanoma). The results indicated that certain concentrations (e.g., 10 µM) led to notable cytotoxic effects in specific cell lines, particularly in leukemia models .
- Mechanism of Action : Preliminary docking studies suggest that the compound interacts with target enzymes through hydrogen bonding and halogen interactions, which may contribute to its inhibitory effects on cancer cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar thienopyrimidine derivatives have demonstrated promising activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Interaction Studies
Interaction studies are crucial for understanding the pharmacodynamics of this compound. These studies typically focus on:
- Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
- Enzyme Inhibition : Evaluating its ability to inhibit enzymes critical for cancer cell metabolism and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other thienopyrimidine derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thienopyrimidine Derivatives | Contains a thienopyrimidine core | Varies in substituents affecting biological activity |
| Methoxyphenylacetamides | Contains methoxyphenylacetamide moiety | Different core structures leading to varied properties |
| 5-Fluoro-thieno[3,2-d]pyrimidines | Fluorinated variants | Enhanced bioavailability and altered pharmacodynamics |
These comparisons highlight how variations in substituents can significantly impact biological activity and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Group
Halogen-Substituted Phenyl Analogs
- N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (): Structure: The 3-bromophenyl group is replaced with 2,5-difluorophenyl. Impact: Fluorine atoms enhance electronegativity and metabolic stability compared to bromine. Molecular weight: 427.425 g/mol .
- N-(4-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (): Structure: Contains a 4-bromophenyl group and a sulfanyl linker.
Alkyl and Aryl Substituents
- N-(2,3-Dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (): Structure: 2,3-Dimethylphenyl replaces 3-bromophenyl. Molecular weight: 419.5 g/mol .
Modifications on the Thienopyrimidine Core
Position 7 Substituents
- N-(3-Bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Structure: Lacks the 4-methoxyphenyl group at position 5. Impact: Absence of methoxy reduces electron-donating effects, possibly lowering anti-inflammatory activity .
- 2-[7-Benzyl-2-(4-fluorophenyl)-4-oxopyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide (): Structure: Incorporates a pyrido[3,4-d]pyrimidine core with a benzyl group. Impact: The pyrido extension may enhance π-π stacking interactions. Molecular weight: Not reported .
Heterocycle Fusion and Functional Groups
- Benzothieno[3,2-d]pyrimidin-4-one Derivatives (): Structure: Benzothieno instead of thieno core, with sulfonamide substituents. Activity: Compounds like N-[2-(2,4-difluorophenylthio)-4-oxobenzothieno[3,2-d]pyrimidin-3-yl]methanesulfonamide inhibit COX-2 and IL-8 production, demonstrating the importance of sulfonamide groups in anti-inflammatory activity .
- Thieno[2,3-d]pyrimidin-4-one Derivatives (): Structure: Thiophene fused at [2,3-d] position with thiazolidinone moieties. Properties: Compound 9 (Molecular weight: 503 g/mol) shows higher yields (75%) compared to the target compound, suggesting synthetic advantages of thiazolidinone integration .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₂₁H₁₆BrN₃O₃S | ~470.3 | Not reported | 3-Bromophenyl, 4-Methoxyphenyl |
| N-(2,5-Difluorophenyl) Analog (Ev2) | C₂₁H₁₅F₂N₃O₃S | 427.4 | Not reported | 2,5-Difluorophenyl |
| N-(4-Bromophenyl) Sulfanyl Analog (Ev13) | C₁₈H₁₈BrN₃O₂S₂ | 452.4 | Not reported | 4-Bromophenyl, Sulfanyl linker |
| Thiazolidinone Derivative (Ev8) | C₂₃H₂₀N₄O₃S₂ | 503.0 | 175–177 | Thiophene, 4-Chlorophenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
